molecular formula C22H28N4O2S2 B11148289 9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11148289
M. Wt: 444.6 g/mol
InChI Key: QJVPNVNJVMYJAU-ATVHPVEESA-N
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Description

The compound 9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a methyl group at position 9, a (2-methylpropyl)amino group at position 2, and a (Z)-configured thiazolidinone-based moiety at position 3. This structure integrates a thioxo-thiazolidinone ring conjugated via a methylidene bridge, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C22H28N4O2S2

Molecular Weight

444.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O2S2/c1-5-6-7-10-26-21(28)17(30-22(26)29)12-16-18(23-13-14(2)3)24-19-15(4)9-8-11-25(19)20(16)27/h8-9,11-12,14,23H,5-7,10,13H2,1-4H3/b17-12-

InChI Key

QJVPNVNJVMYJAU-ATVHPVEESA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core and subsequent functionalization. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Implications :

  • Position 2 : The 2-methylpropylamine in the target compound likely enhances lipophilicity compared to the phenylethylamine in ’s analogue, which may reduce aqueous solubility but improve membrane penetration .
  • Position 3: The thiazolidinone moiety is conserved in ’s compound, suggesting shared π-conjugation effects.
  • Position 7/9 : Substitutions like 7-tetrahydropyridinyl () or 9-hydroxy () alter electronic density, affecting binding to biological targets such as kinases or neurotransmitter receptors .

Bioactivity Comparison

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from structurally related molecules:

  • Thiazolidinone Derivatives: Compounds with thioxo-thiazolidinone moieties (e.g., ) exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects. The pentyl chain may modulate selectivity for lipid-rich environments, such as bacterial membranes or cancer cell organelles .
  • Pyrido[1,2-a]pyrimidin-4-one Core: Analogues in and are associated with central nervous system (CNS) targets.
  • The target’s thioxo group may act as a redox-active site, enabling ferroptosis via lipid peroxidation .

Pharmacokinetic and Physicochemical Properties

A comparison of key properties is hypothesized based on structural trends:

Property Target Compound Compound Compound 5
LogP ~3.5 (high due to pentyl and branched alkyl) ~4.2 (higher with phenyl group) ~2.8 (lower with polar tetrahydropyridine)
Solubility (mg/mL) <0.1 (poor aqueous solubility) <0.05 ~0.3
Metabolic Stability Moderate (susceptible to CYP3A4 oxidation of pentyl chain) Low (phenylethylamine may undergo rapid N-dealkylation) High (fluorinated aryl resists metabolism)

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